molecular formula C3H4ClNO3 B1354642 3-Nitropropanoyl chloride CAS No. 51834-15-2

3-Nitropropanoyl chloride

Cat. No.: B1354642
CAS No.: 51834-15-2
M. Wt: 137.52 g/mol
InChI Key: TYSNMKRFJMWIIK-UHFFFAOYSA-N
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Description

3-Nitropropanoyl chloride: is an organic compound with the molecular formula C3H4ClNO3. It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by a nitro group (-NO2) and the carboxyl group (-COOH) is converted to an acyl chloride (-COCl). This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3-Nitropropanoyl chloride is used in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 3-Nitropropanoyl chloride suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

3-Nitropropanoyl chloride has been used in the synthesis of Fingolimod, an orally available drug for treating multiple sclerosis . This suggests potential future applications in the pharmaceutical industry, particularly in the development of treatments for neurological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitropropanoyl chloride can be synthesized through the reaction of 3-nitropropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 3-nitropropanoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of this compound, with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in a reactor equipped with a reflux condenser to manage the release of gases. The process is optimized for yield and purity, often involving purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-nitropropanoic acid and hydrochloric acid (HCl).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the HCl formed.

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    3-Aminopropanoyl Chloride: Formed from reduction of the nitro group.

    3-Nitropropanoic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 3-nitropropanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in many synthetic pathways. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    3-Nitropropanoic Acid: The parent compound from which 3-nitropropanoyl chloride is derived.

    3-Aminopropanoyl Chloride: A reduction product of this compound.

    3-Chloropropanoyl Chloride: A similar acyl chloride without the nitro group.

Uniqueness: this compound is unique due to the presence of both the nitro group and the acyl chloride functional group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-nitropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO3/c4-3(6)1-2-5(7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSNMKRFJMWIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506944
Record name 3-Nitropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51834-15-2
Record name 3-Nitropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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